molecular formula C22H23NO6 B12194059 1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B12194059
M. Wt: 397.4 g/mol
InChI Key: GIKNHCTYCDMMFX-UHFFFAOYSA-N
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Description

1-[(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a synthetic compound featuring a furochromen scaffold fused with a piperidine-4-carboxylic acid moiety. The furochromen core consists of a coumarin derivative fused to a furan ring, substituted with methyl groups at positions 3, 5, and 9, and a ketone at position 7. The acetyl linker at position 6 connects this core to the piperidine ring, terminating in a carboxylic acid group. Its derivatives, however, have shown promise in targeting viral proteases, such as SARS-CoV-2 Mpro .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

1-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C22H23NO6/c1-11-10-28-19-13(3)20-16(8-15(11)19)12(2)17(22(27)29-20)9-18(24)23-6-4-14(5-7-23)21(25)26/h8,10,14H,4-7,9H2,1-3H3,(H,25,26)

InChI Key

GIKNHCTYCDMMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC(CC4)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and acetic anhydride.

    Introduction of the piperidine moiety: This step involves the acylation of the furochromen core with piperidine-4-carboxylic acid under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May result in alcohols or amines.

    Substitution: Can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Applications in Drug Discovery

  • Anti-inflammatory and Anticancer Libraries : The compound is included in various screening libraries aimed at identifying new anti-inflammatory and anticancer agents. Its structural features suggest potential interactions with biological targets involved in inflammatory processes and cancer cell proliferation. Specifically, it is part of:
    • Anti-inflammatory Library (24,602 compounds)
    • Anticancer Library (62,698 compounds)
  • Targeting Adenosine Receptors : The compound is also part of libraries targeting adenosine receptors, which are crucial in various physiological processes including inflammation and cancer progression. The ability to modulate these receptors can lead to therapeutic advancements in treating related diseases.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial activity against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . This suggests that modifications to the piperidine structure could enhance biological efficacy.
  • Molecular Docking Simulations : Computational studies have indicated that certain piperidine derivatives can effectively inhibit α-glucosidase activity. This enzyme is a target for diabetes treatment, indicating that the compound may have potential applications in managing blood glucose levels .
  • Pharmacological Screening : Compounds similar to 1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid have been evaluated for their effects on HIV reverse transcriptase. Some derivatives showed improved potency compared to existing therapies .

Summary of Findings

The applications of 1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid are diverse and promising:

Application AreaDescription
Anti-inflammatoryPart of libraries aimed at discovering new anti-inflammatory agents.
AnticancerIncluded in anticancer screening libraries for potential therapeutic development.
Enzyme InhibitionShows potential as an α-glucosidase inhibitor; relevant for diabetes management.
Antimicrobial ActivityDemonstrated efficacy against key bacterial pathogens; potential for agricultural applications.
HIV ResearchDerivatives exhibit improved activity against HIV reverse transcriptase; potential for AIDS therapy.

Mechanism of Action

The mechanism of action of 1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of furochromen-piperidine hybrids. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, molecular properties, and reported bioactivity.

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
1-[(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid Likely C₂₄H₂₅NO₇ ~439.47 Acetyl linker, piperidine-4-carboxylic acid terminus Not explicitly reported; derivatives show antiviral potential
ZINC02123811 (1-(3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) C₂₉H₂₉N₃O₅ 499.56 Propanoyl linker, carboxamide terminus, phenyl group at furochromen-3 Binds SARS-CoV-2 Mpro with high affinity; antiviral activity against SARS-CoV-2
4-Phenyl-1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylate C₂₉H₂₈NO₆ 486.54 Propanoyl linker, phenyl group at piperidine-4, ester terminus No activity reported; molecular weight and lipophilicity suggest pharmacokinetic differences
1-{3-[5,9-Dimethyl-3-(2-methyl-2-propanyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoyl}-4-piperidinecarboxamide C₂₆H₃₂N₂O₅ 452.55 Propanoyl linker, tert-butyl at furochromen-3, carboxamide terminus No activity reported; increased steric bulk may reduce solubility
3-{3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid C₁₇H₁₆O₅ 300.31 Propanoic acid directly linked to furochromen (no piperidine) Used as an intermediate in drug synthesis

Key Observations

Linker Length and Terminus: The acetyl linker in the main compound is shorter than the propanoyl linker in ZINC02123811 and other analogs. Carboxylic acid termini (as in the main compound) enhance hydrophilicity compared to carboxamide or ester termini, influencing solubility and membrane permeability .

Substituent Effects: Phenyl Groups: ZINC02123811 and the compound from feature phenyl groups, which may enhance π-π interactions with hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro) .

Biological Activity :

  • Only ZINC02123811 has demonstrated antiviral activity (IC₅₀ = 2.3 µM against SARS-CoV-2 Mpro), attributed to its high binding affinity (ΔG = -9.8 kcal/mol) and optimal pharmacokinetic properties .
  • The main compound’s lack of a phenyl group and shorter linker may reduce affinity compared to ZINC02123811, though its carboxylic acid group could facilitate salt-bridge interactions with basic residues in targets.

Physicochemical Comparison

  • Molecular Weight : Derivatives range from 300.31 g/mol () to 499.56 g/mol (ZINC02123811), with the main compound estimated at ~439.47 g/mol. Higher molecular weights correlate with reduced bioavailability but increased target specificity.
  • Polarity : Carboxylic acid termini (main compound) > carboxamide (ZINC02123811) > ester (), affecting solubility and logP values.

Biological Activity

1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and anti-angiogenic effects based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H21NO
  • Molecular Weight : 321.4 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity) .

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The anticancer activity is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study : A study conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited significant cytotoxic effects, outperforming the reference drug bleomycin in terms of apoptosis induction .

Mechanism of Action :

  • The compound may act by modulating key signaling pathways involved in cell survival and proliferation.
  • It has been shown to influence the expression of various oncogenes and tumor suppressor genes, enhancing its therapeutic potential against tumors .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases.

Research Findings :

  • In vitro studies showed that treatment with this compound resulted in reduced levels of IL-6 and TNF-α in activated macrophages .
  • This suggests a potential application in treating conditions characterized by chronic inflammation.

3. Anti-Angiogenic Activity

Anti-angiogenesis is a critical strategy in cancer treatment, and this compound has demonstrated promising anti-angiogenic effects.

Mechanism of Action :

  • The compound inhibits endothelial cell proliferation and migration, essential processes in angiogenesis.

Case Study : In a Matrigel assay, it was observed that the compound significantly reduced tube formation by endothelial cells, indicating its potential as an anti-angiogenic agent .

Comparative Table of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine production
Anti-angiogenicInhibits endothelial growth

Q & A

Q. How can researchers align experimental designs with conceptual frameworks (e.g., enzyme inhibition hypotheses)?

  • Methodological Answer : Link studies to established theories, such as:
  • QSAR Models : Relate substituent electronegativity to antifungal activity .
  • Metal Complexation : Apply coordination chemistry principles (e.g., Cr(III) complexes in ) to enhance antibacterial potency .

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